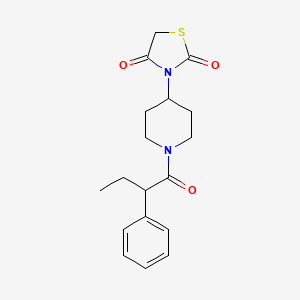

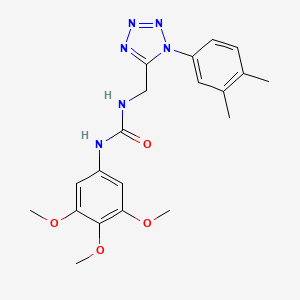

2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide” appears to be an organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 6-phenylpyrimidin-4-yl derivative with a thiophen-2-ylmethylacetamide derivative, possibly through a nucleophilic substitution reaction. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrimidine ring attached to a phenyl group at the 6-position, a thioether linkage, and an acetamide group attached to a thiophene ring.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems (the phenyl and pyrimidine rings), as well as the polar amide group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry.科学的研究の応用

Amplifying Effect on Phleomycin

One study focused on the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines, including a compound with structural similarities to "2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide." These compounds were found to enhance the lethal effect of phleomycin on Escherichia coli cultures, indicating potential applications in enhancing antibiotic efficacy (Bhushan et al., 1975).

Anticonvulsant Activity

Another research explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The study investigated the interaction of these compounds with anticonvulsant biotargets and evaluated their effectiveness in a model of pentylenetetrazole-induced seizures in rats. This suggests a research application in the development of anticonvulsant medications (Severina et al., 2020).

Synthesis Route for Acetic Acids and Esters

Research on a general route to 2-(pyrimidin-2?-yl)acetic acid and its derivatives, including 4?-substituted variations, highlights the potential for creating a diverse array of compounds for further pharmaceutical or chemical research (Brown & Waring, 1977).

Antimicrobial and Antitumor Applications

- A study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with notable antimicrobial activity. Computational calculations supported the experimental findings, opening avenues for the design of new antimicrobial agents (Fahim & Ismael, 2019).

- New series of pyrimidine derivatives were synthesized and evaluated for their antitumor activity against a panel of human tumor cell lines. Some compounds displayed significant therapeutic activity, indicating potential applications in cancer treatment (Masaret, 2021).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities.

特性

IUPAC Name |

2-(6-phenylpyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c21-16(18-10-14-7-4-8-22-14)11-23-17-9-15(19-12-20-17)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHISXHYCHAJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)

![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)

![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)

![7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)

![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)